Superior Aurora A Selectivity Over Aurora B Compared to Pan-Aurora Inhibitors
ENMD-2076 Tartrate demonstrates a 25-fold selectivity for Aurora A over Aurora B, with IC50 values of 14 nM and 350 nM, respectively . In contrast, the pan-Aurora inhibitor Danusertib (PHA-739358) exhibits near-equipotent inhibition of Aurora A and Aurora B (IC50 values of 13 nM and 79 nM, respectively), resulting in only a ~6-fold selectivity [1]. Similarly, VX-680 (MK-0457) inhibits Aurora A, B, and C with comparable potency (IC50 values of 0.6 nM, 18 nM, and 4.6 nM, respectively) [2]. This superior selectivity profile of ENMD-2076 is hypothesized to mitigate Aurora B-mediated hematological toxicities observed with pan-Aurora inhibitors in clinical settings [3].
| Evidence Dimension | Aurora A vs. Aurora B Selectivity Ratio |
|---|---|
| Target Compound Data | Aurora A IC50 = 14 nM; Aurora B IC50 = 350 nM; Selectivity Ratio = 25-fold |
| Comparator Or Baseline | Danusertib: Aurora A IC50 = 13 nM; Aurora B IC50 = 79 nM; Selectivity Ratio = ~6-fold. VX-680: Aurora A IC50 = 0.6 nM; Aurora B IC50 = 18 nM; Aurora C IC50 = 4.6 nM; Selectivity Ratio = ~30-fold for A over B but with potent Aurora C inhibition. |
| Quantified Difference | ENMD-2076 is 4.2-fold more selective for Aurora A over Aurora B than Danusertib. Unlike VX-680, ENMD-2076 does not potently inhibit Aurora C. |
| Conditions | Cell-free kinase inhibition assays using recombinant human Aurora kinases. |
Why This Matters
Higher selectivity for Aurora A over Aurora B is associated with a reduced risk of dose-limiting neutropenia and other hematological toxicities, potentially enabling more sustained target engagement and improved therapeutic index in vivo.
- [1] Carpinelli P, et al. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Mol Cancer Ther. 2007;6(12 Pt 1):3158-68. PMID: 18089709. View Source
- [2] Harrington EA, et al. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nat Med. 2004;10(3):262-7. PMID: 14981513. View Source
- [3] Yee KW, et al. A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia. Invest New Drugs. 2016;34(5):614-24. PMID: 27406088. View Source
